5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
Overview
Description
The compound of interest, 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid, is a chlorinated benzoic acid derivative. While the specific compound is not directly studied in the provided papers, related chlorinated benzoic acid derivatives and their synthesis, molecular structure, and chemical properties have been extensively researched. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of chlorinated benzoic acid derivatives often involves multistep reactions, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, as demonstrated in the preparation of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors . Similarly, the synthesis of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid involved various characterization techniques confirming the formation of the compound . These methods could potentially be adapted for the synthesis of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of chlorinated benzoic acid derivatives have been investigated using both experimental and theoretical methods. For instance, 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole was studied using Gaussian09 software, revealing insights into the molecule's stability and charge transfer . The molecular structure of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was stabilized by intramolecular hydrogen bonds, and its crystal structure featured intermolecular hydrogen bonds forming a dendrimer-like structure . These findings provide a foundation for understanding the molecular structure of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid.
Chemical Reactions Analysis
Chlorinated benzoic acid derivatives participate in various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, as seen in the azo-benzoic acids study . The reactivity of such compounds makes them suitable building blocks for heterocyclic synthesis, as demonstrated by 4-Chloro-2-fluoro-5-nitrobenzoic acid . These reactions are crucial for the development of pharmaceuticals and other applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzoic acid derivatives have been characterized using spectroscopic techniques and theoretical calculations. The HOMO-LUMO analysis, NBO analysis, and molecular electrostatic potential studies provide insights into the electronic properties and reactivity of these compounds . The antimicrobial activity of thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid highlights the biological relevance of chlorinated benzoic acids .
Scientific Research Applications
Synthesis of Heterocycles and Antibacterial Effects
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid has been utilized in the synthesis of new thiazole heterocycles. These compounds have demonstrated promising antimicrobial, anti-inflammatory, and analgesic activities, indicating their potential in pharmaceutical applications (Mays Neamah M & Ibtissam K Jassim, 2022).
Plant Growth Regulation
Research on chloro- and methyl-substituted phenoxyacetic and benzoic acids, including derivatives like 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid, has shown significant implications in plant growth regulation. These compounds were found to influence growth patterns in various plant species, suggesting their potential use in agricultural sciences (Mary B. Pybus et al., 1959).
Photodecomposition Studies
Studies on the photodecomposition of chlorobenzoic acids, including similar compounds, have provided insights into environmental chemistry. These studies help in understanding the degradation processes of these compounds under ultraviolet irradiation and sunlight, which is crucial for assessing their environmental impact (D. Crosby & E. Leitis, 1969).
properties
IUPAC Name |
5-chloro-2-[(4-chlorophenyl)methoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIDZYHPEJGCQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403866 | |
Record name | 5-chloro-2-[(4-chlorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid | |
CAS RN |
52803-76-6 | |
Record name | 5-chloro-2-[(4-chlorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.